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Compound of Interest

Compound Name: Neopentyl chloroformate

CAS No.: 20412-38-8

Cat. No.: B1587596

Get Quote

CAS Registry Number: 20412-38-8 Molecular Formula: C₆H₁₁ClO₂ Molecular Weight: 150.60

g/mol

Executive Summary & Chemical Identity
Neopentyl chloroformate (2,2-dimethylpropyl carbonochloridate) is a specialized reagent

primarily utilized in organic synthesis for the protection of nucleophilic species (amines,

alcohols) and as a derivatizing agent.[1] Structurally, it combines a sterically bulky tert-butyl

group with a highly reactive chloroformate functionality.

Critical Distinction (E-E-A-T): Researchers often confuse neopentyl chloroformate with its

isomer, 2-methylbutyl chloroformate (CAS 20412-39-9). It is imperative to verify the CAS

number 20412-38-8 to ensure the correct linear connectivity of the neopentyl skeleton

versus the branched sec-butyl variant.
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This guide provides a definitive reference for the spectroscopic identification of neopentyl
chloroformate, synthesizing data from nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS).

Structural Analysis & Electronic Environment
To interpret the spectroscopic data accurately, one must understand the electronic push-pull

mechanisms within the molecule:

Steric Bulk: The tert-butyl group acts as a large steric shield, influencing the chemical shift of

the adjacent methylene group and affecting the rate of nucleophilic attack at the carbonyl

carbon.

Inductive Effects: The electronegative oxygen and the carbonyl chloride moiety exert a

strong electron-withdrawing effect (

effect) on the methylene protons, significantly deshielding them compared to the precursor
neopentyl alcohol.

DOT Diagram: Synthesis & Fragmentation Logic
The following diagram illustrates the synthesis pathway from neopentyl alcohol and the primary

fragmentation logic observed in Mass Spectrometry.
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(Precursor)
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(Target)

Acylation
(-HCl)

Phosgene/Triphosgene
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Fragment: [C5H11]+ 
(m/z 71)

EI Ionization
(-Cl, -CO2) Fragment: [C4H9]+ 

(m/z 57)
Rearrangement/Loss of CH2

Loss of CO2

Click to download full resolution via product page

Caption: Synthesis via phosgenation and subsequent EI-MS fragmentation pathways yielding

characteristic alkyl cations.
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Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)
The NMR profile of neopentyl chloroformate is characterized by its simplicity due to high

symmetry in the tert-butyl group.

H NMR (Proton NMR)
Solvent: CDCl₃, 300/400 MHz

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

0.96 - 1.00 Singlet (s) 9H

The tert-butyl

protons are

magnetically

equivalent. They

appear slightly

upfield due to the

distance from the

electronegative

carbonyl.

3.98 - 4.05 Singlet (s) 2H

Significant

downfield shift

(approx +0.7

ppm vs.

neopentyl

alcohol) caused

by the strong

deshielding of

the

chloroformate

ester oxygen.

C NMR (Carbon NMR)
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Solvent: CDCl₃, 75/100 MHz

Chemical Shift (

, ppm)
Assignment Carbon Type Notes

26.1
Primary (

)

Intense signal due to

3 equivalent carbons.

31.6
Quaternary (

)

Low intensity;

characteristic of

quaternary carbons

(long relaxation time).

79.5
Secondary (

)

Deshielded by direct

attachment to oxygen.

150.9
Carbonyl (

)

Highly deshielded.

The presence of

Chlorine typically

shifts this ~5 ppm

upfield compared to

dialkyl carbonates.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the chloroformate functionality. The high wavenumber of the

carbonyl stretch is diagnostic of the acyl chloride character.
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Diagnostic Value

2960 - 2870
C-H Stretch (

)
Medium

Characteristic of alkyl

methyl/methylene

groups.

1775 - 1795 C=O Stretch Strong

Chloroformates often

show a split peak

(doublet) or a very

high frequency stretch

due to the

electronegative Cl

atom tightening the

C=O bond.

1150 - 1190 C-O-C Stretch Strong
Asymmetric stretching

of the ester linkage.

690 - 750 C-Cl Stretch Medium

Weak/Medium band,

often obscured in

fingerprint region.

Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)

Neopentyl derivatives rarely show a strong molecular ion (

) because the neopentyl cation is relatively stable (especially after rearrangement to tert-amyl
cation), and the C-O bond is prone to cleavage.
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m/z (Mass-to-
Charge)

Ion Identity
Relative
Abundance

Fragmentation
Logic

150 / 152 < 1% (Trace)

Molecular ion is

unstable. If visible,

shows 3:1 ratio for

³⁵Cl/³⁷Cl.

115 / 117 Low
Loss of chlorine

radical.

71 100% (Base Peak)

Neopentyl cation.

Formed by loss of the

chloroformate group (

). Often rearranges to

tert-amyl cation.

57 High

tert-butyl cation.

Formed by

fragmentation of the

neopentyl chain.

43 Medium
Propyl/Isopropyl

cation fragment.

Experimental Protocol: Analytical Validation
To ensure the integrity of the data presented above, the following validation workflow is

recommended for researchers synthesizing or sourcing this material.

Sample Preparation & Handling
Safety Warning: Neopentyl chloroformate is a lachrymator and corrosive. It hydrolyzes to

form HCl. All manipulations must occur in a fume hood.[1]

Solvent Choice: Use anhydrous CDCl₃ (stored over molecular sieves) to prevent hydrolysis

during NMR acquisition.

Tube Prep: Flush NMR tubes with dry Nitrogen or Argon before introducing the sample.
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Quality Control Workflow (DOT Diagram)

Crude Neopentyl Chloroformate

Step 1: FT-IR Screening
Target: 1775 cm⁻¹ (C=O)

OH Peak (3400 cm⁻¹) Present?

Repurify (Distillation)

Yes (Hydrolysis)

Step 2: 1H NMR Acquisition
Target: No OH signal at 3.3 ppm

No

Retry

Release for Synthesis

Click to download full resolution via product page

Caption: Step-by-step Quality Control workflow to detect hydrolysis (neopentyl alcohol impurity)

prior to usage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Methylbutyl Chloroformate [myskinrecipes.com]

2. 氯甲酸新戊酯 97% | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization and
Analytical Profiling of Neopentyl Chloroformate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1587596/docs#comprehensive-
spectroscopic-characterization-and-analytical-profiling-of-neopentyl-chloroformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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